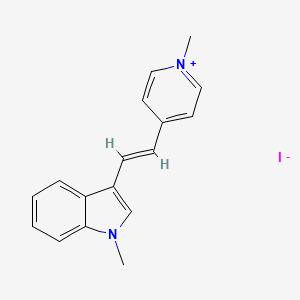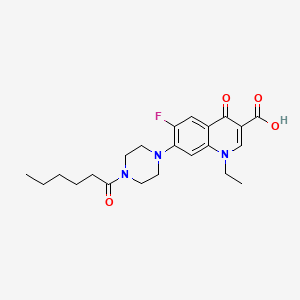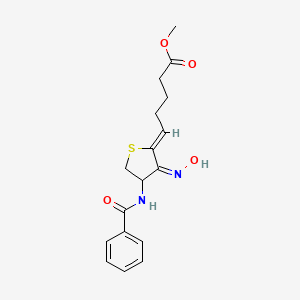
Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane: is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of sulfur and phosphorus atoms, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane typically involves the reaction of diethoxyphosphoryl chloride with sodium sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction can be represented as follows:
(C2H5O)2PCl+Na2S→(C2H5O)2P(S)SNa+NaCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophosphates.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphates.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Aplicaciones Científicas De Investigación
Chemistry: Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds. It is also employed in the synthesis of organophosphorus compounds.
Biology: In biological research, this compound is used to study the interactions between sulfur and phosphorus-containing molecules and biological systems. It is also used in the development of novel biochemical assays.
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes, including polymerization and the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane involves its ability to form stable complexes with metal ions and other molecules. The sulfur and phosphorus atoms in the compound can coordinate with metal centers, leading to the formation of stable complexes. These complexes can then participate in various catalytic and synthetic processes.
Comparación Con Compuestos Similares
- Sodium;diethoxy-phosphoryl-sulfide
- Sodium;diethoxy-thiophosphoryl-sulfide
- Sodium;diethoxy-sulfanyl-phosphane
Uniqueness: Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is unique due to its specific arrangement of sulfur and phosphorus atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced catalytic properties and greater versatility in synthetic applications.
Propiedades
IUPAC Name |
sodium;diethoxy-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS2.Na/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDJTYSFCWVGS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO2PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1H-benzimidazol-2-yl)pentyl]benzamide](/img/structure/B7759523.png)
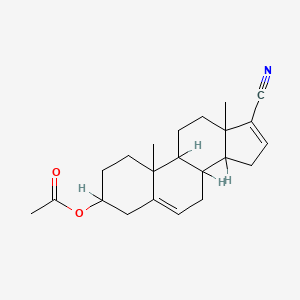
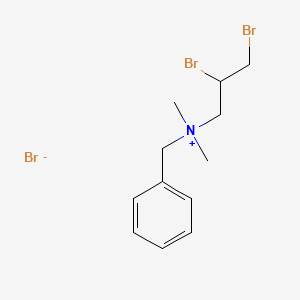
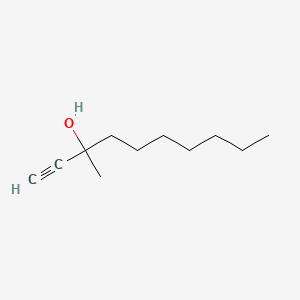
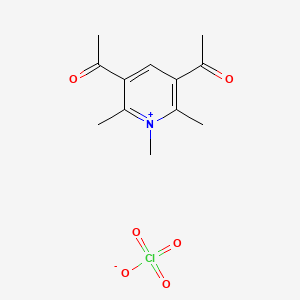

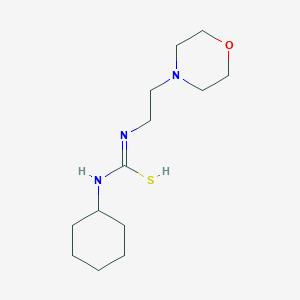
![2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione](/img/structure/B7759564.png)
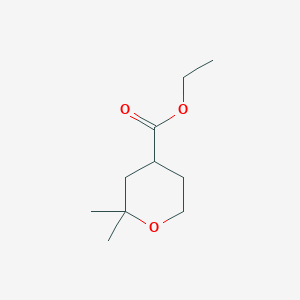
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7759577.png)
